N,N'-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to a benzene-1,3-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide typically involves a multi-step processThe reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethenyl groups can yield epoxides or diols, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific proteins or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide include:
- N,N’-bis(4-hydroxyphenyl)benzene-1,3-dicarboxamide
- N,N’-bis(4-methoxyphenyl)benzene-1,3-dicarboxamide
- N,N’-bis(4-aminophenyl)benzene-1,3-dicarboxamide
Uniqueness
What sets N,N’-bis{4-[(Z)-2-phenylethenyl]phenyl}benzene-1,3-dicarboxamide apart from these similar compounds is the presence of the phenylethenyl groups, which confer unique electronic and steric properties. These properties can enhance its performance in specific applications, such as organic electronics and pharmaceuticals, making it a valuable compound for research and development .
Properties
Molecular Formula |
C36H28N2O2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1-N,3-N-bis[4-[(Z)-2-phenylethenyl]phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C36H28N2O2/c39-35(37-33-22-18-29(19-23-33)16-14-27-8-3-1-4-9-27)31-12-7-13-32(26-31)36(40)38-34-24-20-30(21-25-34)17-15-28-10-5-2-6-11-28/h1-26H,(H,37,39)(H,38,40)/b16-14-,17-15- |
InChI Key |
JPYVLRSDIMXMEJ-RYOQUFEFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)/C=C\C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.